Precision Synthesis and Structural Validation of Raltegravir β-D-Glucuronide Methyl Ester
Precision Synthesis and Structural Validation of Raltegravir β-D-Glucuronide Methyl Ester
Executive Summary
Raltegravir (Isentress) is a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI) primarily metabolized via glucuronidation by the UGT1A1 enzyme.[1][][3] The major metabolite, Raltegravir β-D-Glucuronide (M2) , is formed by the conjugation of glucuronic acid to the 5-hydroxyl position of the pyrimidinone core.[1][]
This technical guide details the synthesis and characterization of Raltegravir β-D-Glucuronide Methyl Ester . This specific derivative serves two critical functions in drug development:
-
Synthetic Intermediate: It is the penultimate precursor in the chemical synthesis of the M2 metabolite standard.[]
-
Analytical Standard: The methyl ester is often used in LC-MS/MS workflows to validate ionization patterns and as a lipophilic reference standard before enzymatic hydrolysis studies.[]
Chemical Identity & Retrosynthetic Analysis[1][2][4]
Target Molecule Profile[1]
-
Chemical Name: Raltegravir 5-O-(β-D-glucopyranuronosyl methyl ester)[1][][4]
-
Molecular Formula:
[]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight: 634.57 g/mol (Note: The free acid metabolite is 620.54 g/mol )[1][]
-
Core Scaffold: Hydroxypyrimidinone carboxamide[5]
-
Conjugation Site: 5-Oxygen (Enolic/Phenolic position)[1][]
Retrosynthetic Strategy
The synthesis relies on a convergent glycosylation strategy.[] The high electron density of the 5-hydroxy group on the pyrimidinone ring makes it a suitable nucleophile for Koenigs-Knorr type coupling.[]
Key Strategic Decisions:
-
Glycosyl Donor: Methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranuronate. The α-bromide configuration directs the formation of the β-anomer via neighboring group participation (anchimeric assistance) from the C2-acetyl group.[1][]
-
Promoter System: Silver carbonate (
) or Silver Oxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) is selected to scavenge the bromide and drive the reaction, minimizing the formation of the orthoester byproduct.[] -
Deprotection: Controlled Zemplén deacetylation (NaOMe/MeOH) is required to remove the acetyl protecting groups while preserving the methyl ester and the base-sensitive oxadiazole ring of Raltegravir.[1][]
Figure 1: Retrosynthetic pathway for the target methyl ester derivative.[1][]
Detailed Experimental Protocol
Step 1: Preparation of Protected Intermediate
Reaction: Coupling of Raltegravir with Acetobromo-α-D-glucuronic acid methyl ester.[1][]
Reagents:
-
Raltegravir Potassium (converted to free acid prior to use) or Raltegravir Free Acid (1.0 eq)[1][]
-
Methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranuronate (1.5 eq)[1][]
-
Silver Carbonate (
) (2.0 eq)[]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)[1][]
-
Molecular Sieves (4Å), activated[1]
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend Raltegravir (free acid, 444 mg, 1 mmol) and activated 4Å molecular sieves in anhydrous DCM (10 mL).
-
Promoter Addition: Add Silver Carbonate (550 mg, 2 mmol) and stir in the dark for 30 minutes to ensure an anhydrous environment.
-
Glycosylation: Dropwise add a solution of the bromo-sugar donor (595 mg, 1.5 mmol) in anhydrous DCM (5 mL) over 20 minutes.
-
Incubation: Stir the reaction mixture at room temperature in the dark for 12–24 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1] The starting material (Raltegravir) should disappear, and a new less polar spot (protected product) should appear.[1]
-
Work-up: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield 2,3,4-tri-O-acetyl-Raltegravir-β-D-glucuronide methyl ester as a white foam.
Step 2: Selective Deacetylation
Reaction: Removal of acetyl groups to yield Raltegravir β-D-Glucuronide Methyl Ester.[1][]
Reagents:
-
Sodium Methoxide (NaOMe) in Methanol (0.5 M solution)
-
Anhydrous Methanol[1]
-
Acidic Resin (Amberlite IR-120 H+ form) or Acetic Acid[1][]
Procedure:
-
Dissolution: Dissolve the protected intermediate (from Step 1) in anhydrous Methanol (10 mL/g).
-
Catalysis: Cool to 0°C. Add catalytic NaOMe (0.1 eq). The pH should be basic (~9-10).[1][]
-
Monitoring: Stir at 0°C for 1–2 hours. Crucial: Do not let the temperature rise significantly or prolong the reaction, as the methyl ester on the sugar or the amide bonds in Raltegravir may hydrolyze. Monitor strictly by LC-MS for the mass shift (-126 Da: loss of 3 acetyls).[1]
-
Neutralization: Once conversion is complete, neutralize immediately by adding Amberlite IR-120 (H+) resin (pre-washed) until pH is neutral (pH 7).[1][] Alternatively, neutralize with a stoichiometric amount of acetic acid.
-
Isolation: Filter off the resin.[] Concentrate the filtrate in vacuo at low temperature (<30°C).
-
Final Purification: The crude product is purified via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the pure Raltegravir β-D-Glucuronide Methyl Ester .
Characterization & Validation
Nuclear Magnetic Resonance (NMR)
The structural integrity is validated by the presence of the β-anomeric proton and the retention of the methyl ester signal.[1][]
| Position | Proton ( | Multiplicity | Interpretation |
| H-1' (Sugar) | 5.15 - 5.25 | Doublet ( | Confirms |
| COOMe | 3.65 | Singlet (3H) | Confirms Methyl Ester retention |
| H-2', H-3', H-4' | 3.20 - 3.50 | Multiplets | Sugar backbone |
| H-5' | 4.05 | Doublet | Sugar H-5 |
| F-Phenyl | 7.10 - 7.40 | Multiplets | Raltegravir aromatic ring |
| N-Methyl | 3.45 | Singlet | Pyrimidinone N-Me |
| Gem-Dimethyl | 1.75 | Singlet (6H) | Isopropyl group |
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is the definitive check for the methyl ester versus the free acid metabolite.[1][]
-
Instrument: Q-TOF or Orbitrap (ESI Positive Mode)[1][]
-
Target Compound: Raltegravir β-D-Glucuronide Methyl Ester[1][][4][6]
-
Formula:
-
Theoretical [M+H]+: 635.2113
-
Theoretical [M+Na]+: 657.1932[1]
Note: The free acid metabolite (M2) would appear at m/z 621.19 [M+H]+.[1][] A mass difference of +14 Da confirms the Methyl Ester.
Metabolic Context Diagram
Understanding the relationship between the synthetic methyl ester and the biological metabolite is vital for researchers using this compound.[]
Figure 2: Relationship between Raltegravir, its M2 metabolite, and the Methyl Ester standard.[1][][7]
Troubleshooting & Critical Parameters
-
Regioselectivity: Raltegravir possesses multiple nitrogen atoms that could theoretically act as nucleophiles.[] However, under the silver-promoted conditions described, the 5-hydroxyl group is the primary nucleophile due to its enolic character. If N-glycosylation is observed (rare), use a harder Lewis acid (e.g.,
) at lower temperatures (-20°C).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Moisture Sensitivity: The Koenigs-Knorr reaction is highly sensitive to water.[1][] If water is present, the bromo-sugar hydrolyzes to the hemiacetal, killing the reaction. Use freshly activated molecular sieves.
-
Stability: The methyl ester is relatively stable, but the glycosidic bond is susceptible to acid hydrolysis.[] Avoid storing the compound in acidic media (pH < 4) for extended periods.[1] Store as a lyophilized powder at -20°C.
References
-
Kassahun, K., et al. (2007).[1][] Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[1][] Drug Metabolism and Disposition.[1][][3][8][9] Link
-
Summa, V., et al. (2008).[1][] Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. Journal of Medicinal Chemistry. Link[1][]
-
Wang, L.Z., et al. (2011).[1][] Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method. Journal of Mass Spectrometry. Link
-
Santa Cruz Biotechnology. Raltegravir β-D-Glucuronide Product Data. Link[1][]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 3. ijpar.com [ijpar.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raltegravir β-D-Glucuronide Methyl Ester-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. apexbt.com [apexbt.com]
- 8. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
